Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 886371-80-8
VCID: VC13563762
InChI: InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15)
SMILES: CC(C)(C)OC(=O)NCC1=NC=CC(=C1)N
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate

CAS No.: 886371-80-8

Cat. No.: VC13563762

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl ((4-aminopyridin-2-yl)methyl)carbamate - 886371-80-8

Specification

CAS No. 886371-80-8
Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name tert-butyl N-[(4-aminopyridin-2-yl)methyl]carbamate
Standard InChI InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15)
Standard InChI Key VGVMVUMICQYSJZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=NC=CC(=C1)N
Canonical SMILES CC(C)(C)OC(=O)NCC1=NC=CC(=C1)N

Introduction

Chemical Identification and Nomenclature

Tert-butyl ((2-aminopyridin-4-yl)methyl)carbamate is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: tert-butyl N-[(2-aminopyridin-4-yl)methyl]carbamate . Key identifiers include:

PropertyValue
CAS Registry Number474809-21-7
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight223.27 g/mol
SMILES NotationCC(C)(C)OC(=O)NCC1=CC(=NC=C1)N
InChI KeyJTKROKSMVFTCKQ-UHFFFAOYSA-N

The compound’s European Community (EC) number, 813-019-1 , further facilitates regulatory and commercial tracking.

Structural Characteristics and Physicochemical Properties

Molecular Geometry

The molecule comprises a pyridine ring with an aminomethyl substituent at the 4-position and a Boc-protected carbamate group at the methyl position. X-ray crystallography data are unavailable in the provided sources, but computational models predict a planar pyridine ring with the Boc group adopting a staggered conformation relative to the aminomethyl moiety .

Computed Physicochemical Properties

PubChem-derived computational data reveal the following properties :

PropertyValue
XLogP3-AA1.0
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area86.7 Ų
Exact Mass223.1321 Da

The moderate lipophilicity (XLogP3 = 1.0) suggests balanced solubility in polar and nonpolar solvents, aligning with its utility in diverse reaction conditions.

Synthetic Applications and Reactivity

Deprotection and Downstream Reactivity

Acid-mediated deprotection (e.g., using HCl in dioxane or trifluoroacetic acid) cleaves the Boc group, regenerating the free amine for subsequent reactions such as:

  • Amide bond formation with carboxylic acids.

  • Suzuki-Miyaura cross-couplings facilitated by the pyridine’s directing effects.

GHS Hazard StatementPrecautionary Measures
H315: Skin irritationP264: Wash skin thoroughly after handling
H319: Eye irritationP305+P351+P338: Rinse eyes cautiously
H335: Respiratory irritationP261: Avoid breathing dust/fume

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